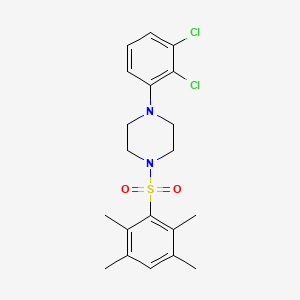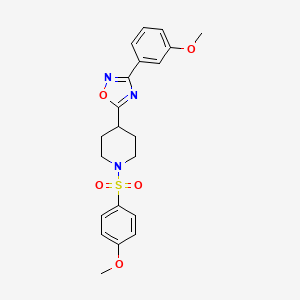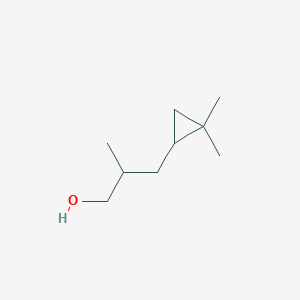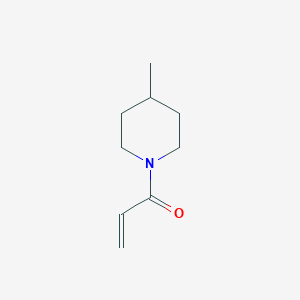![molecular formula C17H23N5O2 B2575277 6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-81-0](/img/structure/B2575277.png)
6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a chemical compound that belongs to the family of purine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to exhibit several biochemical and physiological effects, making it an attractive candidate for use in various experiments.
Aplicaciones Científicas De Investigación
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, due to their unique structural features, offer a wide range of biological and pharmacological activities. These compounds are essential in therapeutic and agrochemical applications. Their significance in drug discovery is underlined by the existence of several medications based on the hydantoin scaffold, such as phenytoin and nitrofurantoin. The versatility of hydantoin derivatives stems from their ability to act as hydrogen bond donors and acceptors, which is crucial for their interaction with biological targets. The synthesis of hydantoin using methods like the Bucherer-Bergs reaction is a focal point of research, highlighting its role in the creation of non-natural amino acids and their conjugates with potential medical applications (Shaikh et al., 2023).
Antimicrobial Activities of Imidazole
Imidazole and its derivatives are critical in the pharmaceutical industry, particularly in manufacturing antifungal and bactericidal drugs such as ketoconazole, clotrimazole, imazilil, and prochloraz. The role of imidazole derivatives extends to the pesticide industry, showcasing their versatility. This review focuses on new compounds synthesized for antimicrobial purposes, emphasizing the need for novel derivatives to combat microbial resistance and inhibit the growth of new strains of organisms (2022).
Synthetic Routes and Applications of Oxadiazoles
Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are prominent in various scientific fields, including pharmacology and material science. These compounds are highlighted for their synthetic accessibility and the potential in developing fluorescent frameworks and chemosensors. Their applications in metal-ion sensing are of particular interest due to their high photoluminescent quantum yield and excellent thermal and chemical stability (Sharma et al., 2022).
Ionic Liquids in Carbon Dioxide Utilization
The use of ionic liquids as catalysts for converting carbon dioxide into linear and cyclic carbonates showcases innovative progress in environmental chemistry. This review highlights various catalysts employed for efficient dimethyl carbonate production, emphasizing recent advances and the benefits of using ionic liquid-based catalysts on different supporting materials (Chaugule et al., 2017).
Propiedades
IUPAC Name |
6-cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-9-20-15(23)13-14(19(3)17(20)24)18-16-21(13)10-11(2)22(16)12-7-5-6-8-12/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPDRSZYTYNDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6497182 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid](/img/structure/B2575198.png)
![4-Cyclopropyl-5-fluoro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2575201.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B2575202.png)
![4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2575207.png)
![N-[[4-(Methoxymethyl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2575208.png)
![3-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2575209.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2575211.png)


![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide](/img/structure/B2575214.png)
